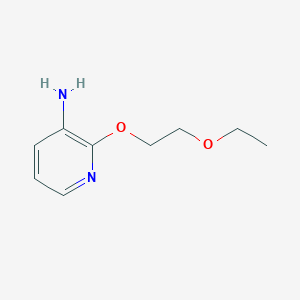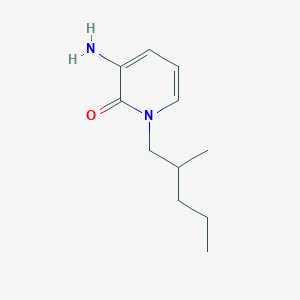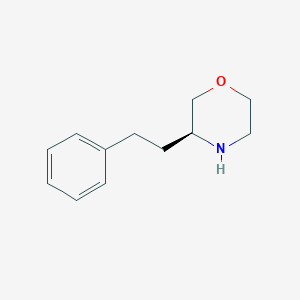
(S)-3-Phenethylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Phenethylmorpholine is a chiral morpholine derivative characterized by the presence of a phenethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Phenethylmorpholine typically involves the reaction of phenethylamine with an appropriate morpholine derivative. One common method is the reductive amination of phenethylamine with morpholine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Phenethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the phenethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted phenethylmorpholine derivatives.
Scientific Research Applications
(S)-3-Phenethylmorpholine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an analgesic or antidepressant.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-Phenethylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenethyl group enhances its binding affinity to certain receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
®-3-Phenethylmorpholine: The enantiomer of (S)-3-Phenethylmorpholine, which may exhibit different biological activities.
Phenethylamine: A simpler analog without the morpholine ring.
Morpholine: The parent compound without the phenethyl group.
Uniqueness: this compound is unique due to its chiral nature and the presence of both the phenethyl and morpholine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(3S)-3-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C12H17NO/c1-2-4-11(5-3-1)6-7-12-10-14-9-8-13-12/h1-5,12-13H,6-10H2/t12-/m0/s1 |
InChI Key |
ZURODHAEBZHODQ-LBPRGKRZSA-N |
Isomeric SMILES |
C1COC[C@@H](N1)CCC2=CC=CC=C2 |
Canonical SMILES |
C1COCC(N1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


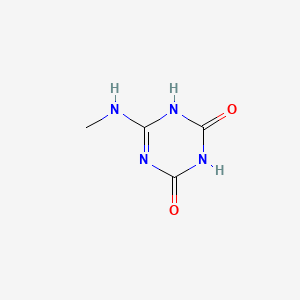


![4-(2,4-Dioxo-3-azabicyclo[3.1.0]hexan-3-yl)-2-(methylamino)butanamide](/img/structure/B13630401.png)
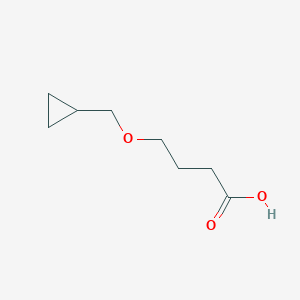
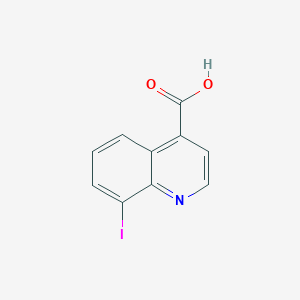

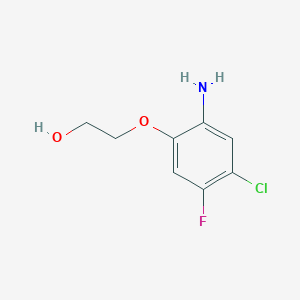
![6-[(Morpholin-4-yl)methyl]pyridin-3-aminedihydrochloride](/img/structure/B13630416.png)
![5-Methyl-3-[(2R)-pyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B13630418.png)
![6,8-Dibromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13630421.png)
